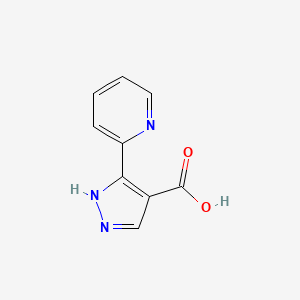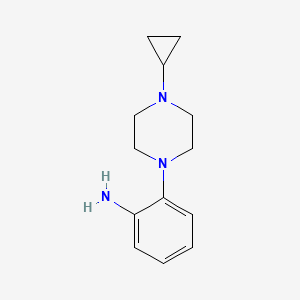![molecular formula C13H19ClN2 B1462272 {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine CAS No. 1019380-49-4](/img/structure/B1462272.png)
{1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine
Übersicht
Beschreibung
“{1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine” is a chemical compound with the CAS Number: 1019380-49-4 . It has a molecular weight of 238.76 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code provided in the description .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 238.76 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis and Crystal Structure Studies : Compounds such as 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol were synthesized and characterized using spectroscopic techniques and X-ray crystallography. This study highlights the process of condensation and the resulting crystallographic properties of the compound, revealing its crystallization in the monoclinic space group with specific cell parameters and a chair conformation of the piperidine ring (Benakaprasad et al., 2007).
Metabolic Studies
- Metabolism of Dopamine D(4)-Selective Antagonists : The compound L-745,870, a dopamine D(4) selective antagonist, was studied for its metabolism in rats, monkeys, and humans. The research identified two major metabolic pathways, including N-dealkylation and the formation of a novel mercapturic acid adduct, shedding light on the metabolic activation of this class of compounds (Zhang et al., 2000).
Anticonvulsant Properties
- Anticonvulsant Activities of Schiff Bases : A series of novel Schiff bases were synthesized and screened for anticonvulsant activities. The study confirmed the chemical structures of these compounds and identified several compounds with promising seizures protection, highlighting their potential in treating convulsions (Pandey & Srivastava, 2011).
Polymerization and Material Chemistry
- Palladium(II) Complexes and Polymerization : The synthesis of bidentate PdCl2 complexes and their application in the polymerization of methyl methacrylate were explored. The study not only detailed the synthesis and characterization of these complexes but also evaluated their catalytic activity, providing insights into the utility of such compounds in material chemistry (Kim et al., 2014).
Molecular Interaction Studies
- Molecular Interaction with CB1 Cannabinoid Receptor : The interaction of antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor was examined, providing valuable insights into the molecular dynamics and the receptor binding affinities of cannabinoid antagonists (Shim et al., 2002).
Safety and Hazards
Wirkmechanismus
Target of Action
Piperidine and indole derivatives are known to bind with high affinity to multiple receptors, which makes them important synthetic medicinal blocks for drug construction .
Mode of Action
The specific mode of action would depend on the particular receptors that “{1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine” binds to. Generally, these compounds can cause changes in cellular function by binding to and modulating the activity of these receptors .
Biochemical Pathways
Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific pathways affected would depend on the specific biological activity of “this compound”.
Biochemische Analyse
Biochemical Properties
{1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with certain receptors and enzymes, influencing their activity. For instance, it may interact with monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters . The nature of these interactions can vary, including competitive inhibition or allosteric modulation, affecting the overall biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the signaling pathways of neurotransmitters, leading to changes in neuronal activity . Additionally, it can affect the expression of genes related to metabolic processes, thereby influencing cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to receptor sites on enzymes or proteins, leading to either inhibition or activation of these molecules . This binding can result in changes in gene expression, enzyme activity, and overall cellular function. The compound’s structure allows it to fit into specific binding pockets, facilitating these interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or cellular response. Toxicity studies have indicated that high doses can cause significant cellular damage and metabolic disturbances.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It may influence the metabolic flux of certain pathways, leading to changes in metabolite levels . For example, its interaction with monoamine oxidase enzymes can affect the metabolism of neurotransmitters, altering their levels in the brain and other tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound may be actively transported across cell membranes or bind to intracellular proteins, affecting its overall distribution and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects. For instance, its presence in the mitochondria may affect cellular energy production and metabolic processes.
Eigenschaften
IUPAC Name |
[1-[(3-chlorophenyl)methyl]piperidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c14-12-5-3-4-11(8-12)10-16-7-2-1-6-13(16)9-15/h3-5,8,13H,1-2,6-7,9-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXJFIYVRMSOSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN)CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



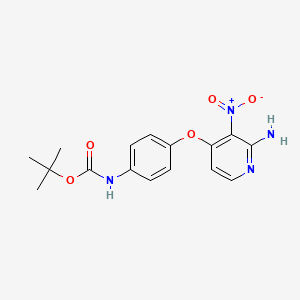
![1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-ol](/img/structure/B1462193.png)


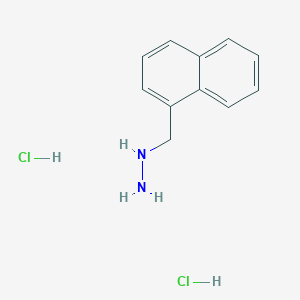
![N-[(2,4-dichlorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1462197.png)

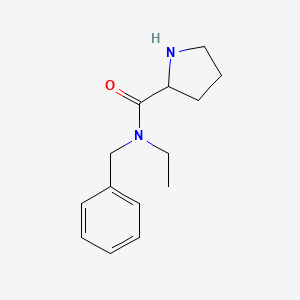
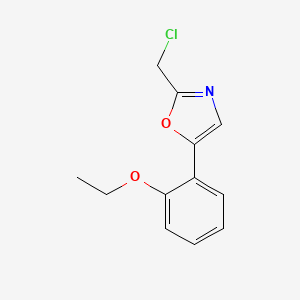
![1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1462205.png)

